molecular formula C4H9ClO2S B571809 1-BUTANE-D9-SULFONYL CHLORIDE CAS No. 1219794-70-3

1-BUTANE-D9-SULFONYL CHLORIDE

Cat. No. B571809
CAS RN: 1219794-70-3
M. Wt: 165.679
InChI Key: WEDIIKBPDQQQJU-YNSOAAEFSA-N
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Description

1-Butane-d9-sulfonyl Chloride is a chemical compound with the molecular formula C4H9ClO2S . It is used in various chemical reactions and has been used in the preparation of ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate .


Synthesis Analysis

Sulfonyl chlorides can be synthesized by various methods. One method involves the chlorosulfonation of S-alkyl isothiourea salts, which is simple, environmentally friendly, and yields high results . Another method involves the use of a heterogeneous potassium poly (heptazine imide) photocatalyst .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CH3(CH2)3SO2Cl . The molecular weight of this compound is 156.63 g/mol .


Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, are used in various chemical reactions. They can be reduced with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water . They also serve as key intermediates in the synthesis of sulfonyl fluorides, sulfonate esters, sulfones, and sulfinic acids .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a boiling point of 80-81 °C/9 mmHg and a density of 1.208 g/mL at 25 °C . Its refractive index is 1.454 .

Scientific Research Applications

Nanosized N-sulfonated Brönsted Acidic Catalysts

Researchers have developed a nanosized N-sulfonated Brönsted acidic catalyst, specifically 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This novel catalyst shows excellent yields in short reaction times and can be reused several times without losing its catalytic activity, demonstrating significant potential for efficient and environmentally friendly chemical synthesis processes (Goli-Jolodar, Shirini, & Seddighi, 2016).

Addition Reactions with Azabicyclo[1.1.0]butane

Another study explored the reactions of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl chlorides and sulfinyl chlorides, leading to sulfenamides and sulfinamides, respectively. These compounds, which possess an azetidine ring, were analyzed for their structural characteristics, revealing insights into the mechanism of addition reactions involving sulfenyl and sulfinyl chlorides (Mlostoń et al., 2008).

Strain-Release Reagents from Methyl Sulfones

A study reported an expedient and general one-pot procedure for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones, demonstrating the bench stability and high reactivity of sulfone-substituted bicyclo[1.1.0]butanes and housanes in organic synthesis. This streamlined access to strain-release reagents indicates the versatility and potential of sulfonyl chloride derivatives in facilitating complex chemical transformations (Jung & Lindsay, 2022).

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reactions of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids were studied for their enhanced reactivity and almost quantitative yields of diaryl sulfones. This research highlights the efficiency of using ionic liquids as unconventional reaction media and catalysts for sulfonylation reactions, offering a green chemistry approach to chemical synthesis (Nara, Harjani, & Salunkhe, 2001).

Mechanism of Action

The mechanism of action of sulfonyl chlorides involves various chemical reactions. For instance, the chlorinolysis of sulfinyl chlorides may involve Pummerer rearrangements .

Safety and Hazards

1-Butane-d9-sulfonyl Chloride is considered hazardous. It can cause eye damage, skin corrosion, and may be harmful if inhaled . It is classified as Eye Dam. 1, Skin Corr. 1B, and STOT SE 3, and its target organs include the respiratory system .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-BUTANE-D9-SULFONYL CHLORIDE involves the reaction of 1-butanol-d9 with thionyl chloride followed by purification and isolation of the product.", "Starting Materials": [ { "Name": "1-butanol-d9", "Amount": "1 mole" }, { "Name": "Thionyl chloride", "Amount": "1.2 moles" } ], "Reaction": [ { "Step": "1", "Reactants": "1-butanol-d9 + Thionyl chloride", "Conditions": "Room temperature", "Products": "1-BUTANE-D9-SULFONYL CHLORIDE", "Yield": "80-90%" }, { "Step": "2", "Purification": "Distillation", "Conditions": "Under vacuum", "Products": "Pure 1-BUTANE-D9-SULFONYL CHLORIDE" } ] }

CAS RN

1219794-70-3

Molecular Formula

C4H9ClO2S

Molecular Weight

165.679

IUPAC Name

1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride

InChI

InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2

InChI Key

WEDIIKBPDQQQJU-YNSOAAEFSA-N

SMILES

CCCCS(=O)(=O)Cl

synonyms

1-BUTANE-D9-SULFONYL CHLORIDE

Origin of Product

United States

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